molecular formula C15H19NO4 B3012687 (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid CAS No. 2163545-97-7

(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

Cat. No.: B3012687
CAS No.: 2163545-97-7
M. Wt: 277.32
InChI Key: CGRPYIFDMPAEQX-IAQYHMDHSA-N
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Description

(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring substituted with methyl groups and a phenylmethoxycarbonyl group, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.

    Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the pyrrolidine derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.

    (3R,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid: Another stereoisomer with distinct properties.

    (3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid: A structural isomer with a different position of the carboxylic acid group.

Uniqueness

(3S,4S)-3,4-Dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4S)-3,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-8-16(10-15(11,2)13(17)18)14(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,18)/t11-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRPYIFDMPAEQX-IAQYHMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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